

# (2-Aminophenyl)(morpholin-4-yl)methanone

## molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

**Compound Name:** (2-Aminophenyl)(morpholin-4-yl)methanone

**Cat. No.:** B1270308

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### An In-depth Technical Guide to (2-Aminophenyl)(morpholin-4-yl)methanone

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and pharmacological context of (2-Aminophenyl)(morpholin-4-yl)methanone for researchers, scientists, and professionals in drug development.

## Molecular Structure and Physicochemical Properties

(2-Aminophenyl)(morpholin-4-yl)methanone, with CAS Number 39630-24-5, is an organic compound featuring a phenyl ring substituted with a primary amine at the ortho position relative to a carbonyl group, which in turn is connected to a morpholine ring.<sup>[1]</sup> This arrangement combines the structural features of an anthranilamide with the morpholine heterocycle, a recognized pharmacophore in medicinal chemistry.<sup>[2][3]</sup> The presence of the amino group and the morpholine moiety makes the molecule a versatile scaffold for developing new therapeutic agents and a useful research chemical.<sup>[1][2]</sup>

## Quantitative Data Summary

The key identifiers and physicochemical properties of (2-Aminophenyl)(morpholin-4-yl)methanone are summarized in the table below.

Property	Value	Citation(s)
CAS Number	39630-24-5	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	206.24 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
IUPAC Name	(2-aminophenyl)(morpholin-4-yl)methanone	<a href="#">[5]</a>
Synonyms	4-(2-Aminobenzoyl)morpholine, [2-(Morpholin-4-ylcarbonyl)phenyl]amine	<a href="#">[1]</a>
Canonical SMILES	C1COCCN1C(=O)C2=CC=CC=C2N	<a href="#">[5]</a>
InChI	InChI=1S/C11H14N2O2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2	<a href="#">[5]</a>
Physical State	Solid / Powder	<a href="#">[5]</a>
Purity (Typical)	~95%	<a href="#">[2]</a> <a href="#">[5]</a>

## Experimental Protocols

### Synthesis

The primary and most efficient method for synthesizing **(2-Aminophenyl)(morpholin-4-yl)methanone** and related 2-aminobenzamides is the reaction between isatoic anhydride (ISA) and the corresponding amine—in this case, morpholine.[\[6\]](#)[\[7\]](#)[\[8\]](#)

**Reaction Principle:** The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine (morpholine) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the isatoic anhydride ring. This leads to the opening of the anhydride ring and the subsequent elimination of a molecule of carbon dioxide (CO<sub>2</sub>), yielding the final 2-aminobenzamide product.[\[6\]](#)[\[8\]](#)

#### Detailed Protocol (Conventional Method):

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).[6][8]
- **Reagent Addition:** Add morpholine (1.0 to 1.1 equivalents) to the solution dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to a temperature between 80-100 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
- **Purification:** Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **(2-Aminophenyl)(morpholin-4-yl)methanone**.[6]

**Note:** Microwave-assisted, solvent-free methodologies have also been successfully applied for the synthesis of similar 2-aminobenzamide derivatives, offering advantages such as reduced reaction times and improved yields.[6][8]

## Characterization

The synthesized compound is typically characterized using standard spectroscopic methods to confirm its structure and purity.

- **Infrared (IR) Spectroscopy:** The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500  $\text{cm}^{-1}$ ), a strong C=O stretching for the amide carbonyl (around 1630-1660  $\text{cm}^{-1}$ ), and C-O-C stretching of the morpholine ring (around 1115  $\text{cm}^{-1}$ ).[6]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- <sup>1</sup>H-NMR: The spectrum would show signals for the aromatic protons (in the range of  $\delta$  6.5-7.5 ppm), a broad singlet for the -NH<sub>2</sub> protons, and two distinct multiplets (typically around  $\delta$  3.4-3.8 ppm) corresponding to the -CH<sub>2</sub>- protons of the morpholine ring.[6]
- <sup>13</sup>C-NMR: The spectrum would display signals for the aromatic carbons, the amide carbonyl carbon (around  $\delta$  167-169 ppm), and the carbons of the morpholine ring.[6]
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M<sup>+</sup>] expected at m/z 206.[6]

## Biological and Pharmacological Context

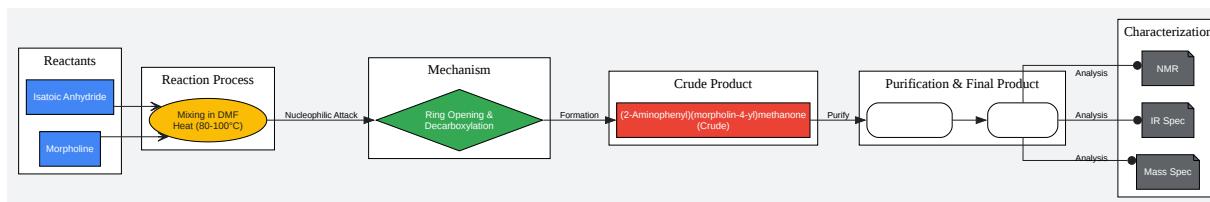
While **(2-Aminophenyl)(morpholin-4-yl)methanone** is most frequently utilized as a chemical intermediate, its core structure is of significant interest in medicinal chemistry.[1][2] The morpholine ring is a "privileged pharmacophore," meaning it is a structural motif that appears in a wide range of biologically active compounds.[3] Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability, and it can engage in key hydrogen bonding interactions with biological targets.[2][3]

Derivatives of this core scaffold have been investigated for a variety of pharmacological activities:

- Anticancer Activity: The 2-aminobenzamide framework is a component of several compounds designed to modulate cellular processes involved in cancer, such as cell proliferation and apoptosis.[2]
- Antimicrobial Activity: Various morpholine-containing compounds have demonstrated antibacterial and antifungal properties.[2] The established mechanism for some morpholine-based agricultural fungicides is the inhibition of ergosterol biosynthesis, which is critical for the integrity of the fungal cell membrane.[2]
- Neuroprotective Effects: Certain derivatives have been shown to protect neuronal cells from oxidative stress by reducing intracellular reactive oxygen species (ROS), suggesting potential applications in treating neurodegenerative diseases.[2]

## Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and characterization of **(2-Aminophenyl)(morpholin-4-yl)methanone**.



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- To cite this document: BenchChem. [(2-Aminophenyl)(morpholin-4-yl)methanone) molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270308#2-aminophenyl-morpholin-4-yl-methanone-molecular-structure>

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